(6-Chloro-2-methylquinolin-4-yl)hydrazine
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Overview
Description
6-Chloro-4-hydrazino-2-methyl-quinoline is an organic compound with the molecular formula C10H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a chlorine atom at the 6th position, a hydrazino group at the 4th position, and a methyl group at the 2nd position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-hydrazino-2-methyl-quinoline typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2-methylquinoline.
Hydrazination: The 6-chloro-2-methylquinoline is reacted with hydrazine hydrate under reflux conditions to introduce the hydrazino group at the 4th position. The reaction is usually carried out in a solvent such as ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-chloro-4-hydrazino-2-methyl-quinoline.
Industrial Production Methods: While specific industrial production methods for 6-chloro-4-hydrazino-2-methyl-quinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Types of Reactions:
Oxidation: 6-Chloro-4-hydrazino-2-methyl-quinoline can undergo oxidation reactions, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced products.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Oxidation: Azides or other oxidized derivatives.
Reduction: Hydrazones or other reduced products.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-hydrazino-2-methyl-quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydrazino-2-methyl-quinoline is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
6-Chloro-2-hydrazino-4-methylquinoline: Similar structure but with the hydrazino group at the 2nd position.
4-Hydroxy-2-quinolones: Compounds with a hydroxy group at the 4th position instead of a hydrazino group.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole rings.
Uniqueness: 6-Chloro-4-hydrazino-2-methyl-quinoline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(6-chloro-2-methylquinolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-6-4-10(14-12)8-5-7(11)2-3-9(8)13-6/h2-5H,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDJVUZNZCVPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332907 |
Source
|
Record name | (6-chloro-2-methylquinolin-4-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203626-35-1 |
Source
|
Record name | (6-chloro-2-methylquinolin-4-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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